molecular formula C8H9ClFNO2 B1378574 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride CAS No. 1461707-64-1

3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride

Cat. No.: B1378574
CAS No.: 1461707-64-1
M. Wt: 205.61 g/mol
InChI Key: SKSZXQNTNYAOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride is a chemical compound with the empirical formula C₁₃H₂₁BClNO₂ . It belongs to the class of arylboronic acids and is commonly used as an intermediate in various synthetic processes .


Chemical Reactions Analysis

  • Amidation and esterification : this compound, especially when converted to its boronic ester form, can catalyze these reactions involving carboxylic acids .

Scientific Research Applications

  • Synthesis of Herbicides : Liu Chang-chun (2006) reported the synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound prepared from 3-chloro-4-fluorobenzoic acid, which exhibited good herbicidal activity (Liu Chang-chun, 2006).

  • Antibacterial Agents : B. S. Holla et al. (2003) explored the use of fluorine-containing compounds, including those related to 4-fluorobenzoic acid, in the synthesis of new antibacterial agents. These compounds showed promising activity at certain concentrations (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

  • Chemical Synthesis : M. Kollmar et al. (2003) discussed the synthesis of 2-Amino-3fluorobenzoic acid, demonstrating its utility in producing various chemical compounds (M. Kollmar, R. Parlitz, S. Oevers, G. Helmchen, 2003).

  • Radiopaque Compounds : S. Mittelstaedt and G. L. Jenkins (1950) synthesized new derivatives of aromatic hydrocarbons, including 3-iodo-4-fluorobenzoic acid, demonstrating their potential as anesthetic, hypnotic, and analgesic agents (S. Mittelstaedt, G. L. Jenkins, 1950).

  • Pharmacological Research : Jan Tengler et al. (2013) synthesized derivatives of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates, exploring their potential as β1-adrenergic receptor antagonists (Jan Tengler, Iva Kapustíková, Ondřej Stropnický, P. Mokrý, M. Oravec, J. Csöllei, J. Jampílek, 2013).

  • Anticancer Research : B. Koçyiğit-Kaymakçıoğlu et al. (2009) studied the antimycobacterial activity of various 4-fluorophenylhydrazide derivatives against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (B. Koçyiğit-Kaymakçıoğlu, Emine Elçin Oruç-Emre, S. Unsalan, S. Rollas, 2009).

  • Fluorinated Analogue Studies : B. Genthner et al. (1989) used isomeric fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium (B. Genthner, G. Townsend, P. Chapman, 1989).

  • Diuretics Research : C. M. Lee et al. (1984) synthesized a series of Mannich bases and aminomethyl derivatives for testing as saluretic and diuretic activities (C. M. Lee, J. Plattner, C. W. Ours, B. Horrom, J. R. Smital, A. Pernet, P. R. Bunnell, S. E. El Masry, P. Dodge, 1984).

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSZXQNTNYAOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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